Cas no 827-23-6 (2,4-Dibromo-6-nitroaniline)

2,4-Dibromo-6-nitroaniline structure
2,4-Dibromo-6-nitroaniline structure
2,4-Dibromo-6-nitroaniline
827-23-6
C6H4Br2N2O2
295.916159629822
MFCD00012107
40016
70009

2,4-Dibromo-6-nitroaniline Properties

Names and Identifiers

    • 2,4-Dibromo-6-nitroaniline
    • 2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE
    • 2,4-Dibrom-6-nitro-anilin
    • 2,4-dibromo-6-nitro-aniline
    • 2,4-dibromo-6-nitro-benzenamine
    • 2,4-dibromo-6-nitrophenylamine
    • 2-nitro-4,6-dibromoaniline
    • 4,6-dibromo-2-nitroaniline
    • 4,6-dibromo-2-nitrobenzenamine
    • Benzenamine,2,4-dibromo-6-nitro
    • Benzenamine, 2,4-dibromo-6-nitro-
    • OBTUHOVIVLDLLD-UHFFFAOYSA-N
    • 2,4-Dibromo-6-nitrobenzenamine
    • NSC87163
    • 2,4-Dibromo-6-nitro-phenylamine
    • Aniline, 2,4-dibromo-6-nitro-
    • Benzenamine,2,4-dibromo-6-nitro-
    • 2,4-bis(bromanyl)-6-nitro-aniline
    • BBL035986
    • SBB064042
    • 2,4-Dibromo-6-nitrobenzenamine (ACI)
    • Aniline, 2,4-dibromo-6-nitro- (7CI, 8CI)
    • NSC 87163
    • EN300-17410
    • 2,4-Dibromo-6-nitroaniline, 99%
    • AC-15668
    • CS-0194512
    • SR-01000044611
    • NSC-87163
    • DTXSID20231970
    • SR-01000044611-1
    • D2251
    • AS-58801
    • SY078930
    • FT-0655051
    • A840424
    • MFCD00012107
    • AMY14213
    • AKOS001061417
    • SCHEMBL2783704
    • T71366
    • Z56926527
    • 827-23-6
    • InChI=1/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H
    • DTXCID50154461
    • STL495516
    • +Expand
    • MFCD00012107
    • OBTUHOVIVLDLLD-UHFFFAOYSA-N
    • 1S/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
    • [O-][N+](C1C(N)=C(Br)C=C(Br)C=1)=O
    • 2805574

Computed Properties

  • 293.86400
  • 1
  • 3
  • 0
  • 293.864
  • 12
  • 185
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • nothing
  • 0
  • 71.8

Experimental Properties

  • 3.80640
  • 71.84000
  • 1.6220 (estimate)
  • 207°C (rough estimate)
  • 127.0 to 130.0 deg-C
  • 152.5 °C
  • Not determined
  • Not determined
  • 2.2265 (rough estimate)

2,4-Dibromo-6-nitroaniline Security Information

2,4-Dibromo-6-nitroaniline Customs Data

  • 2921420090
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4-Dibromo-6-nitroaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G6D-1g
2,4-Dibromo-6-nitroaniline
827-23-6 98+%
1g
$12.00 2024-04-21
A2B Chem LLC
AB60133-1g
2,4-Dibromo-6-nitroaniline
827-23-6 98+%
1g
$11.00 2024-04-19
Aaron
AR003GEP-250mg
2,4-Dibromo-6-nitroaniline
827-23-6 98%
250mg
$6.00
abcr
AB181123-5 g
2,4-Dibromo-6-nitroaniline, 97%; .
827-23-6 97%
5g
€68.40 2023-05-07
Crysdot LLC
CD12027776-10g
2,4-Dibromo-6-nitroaniline
827-23-6 95+%
10g
$160
Enamine
EN300-17410-0.05g
2,4-dibromo-6-nitroaniline
827-23-6 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D747728-10g
2,4-Dibromo-6-nitroaniline
827-23-6 98.0%
10g
$175 2022-05-25
TRC
D422850-10mg
2,4-Dibromo-6-nitroaniline
827-23-6
10mg
$ 50.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265182-250mg
2,4-Dibromo-6-nitroaniline
827-23-6 98%
250mg
¥55.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01812-1g
2,4-Dibromo-6-nitroaniline
827-23-6 99%
1g
¥308.0 2024-07-19

2,4-Dibromo-6-nitroaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ,  Dichloromethane ;  1 h, rt
Reference
New synthesis of (±)-cis-trikentrin A via tandem indole aryne cycloaddition/Negishi reaction. Applications to library development
Brown, Neil; et al, Tetrahedron Letters, 2009, 50(51), 7113-7115

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  2 h, 25 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt; 40 - 60 min, rt
Reference
Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor
Adimurthy, Subbarayappa; et al, Green Chemistry, 2006, 8(10), 916-922

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  cooled; 20 - 25 °C; 1 h, rt
Reference
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  20 - 25 °C; 1 h, rt
Reference
Effect of structural factors and solvent nature in bromination of anilines
Bagmanov, B. T., Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one Solvents: Trifluoroacetic acid
Reference
Direct nitration of anilines using nitrocyclohexadienones
Lemaire, M.; et al, Synthesis, 1989, (10), 761-3

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Water
Reference
Halogenation. XX. The replacement of sulfonic acid groups by halogens
Datta, Rasik Lal; et al, Journal of the American Chemical Society, 1921, 43, 303-15

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Reference
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Ethanol ,  Water
Reference
Bis(dimethylacetamide)hydrogen dibromobromate: new brominating agent
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(9), 1926-7

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  4 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Reference
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetic acid
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Reference
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

2,4-Dibromo-6-nitroaniline Raw materials

2,4-Dibromo-6-nitroaniline Preparation Products

2,4-Dibromo-6-nitroaniline Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:827-23-6)
LEI JING LI
15102714773
1178380033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:827-23-6)
A LA DING
anhua.mao@aladdin-e.com

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